Sphingomyelins

Description

Properties

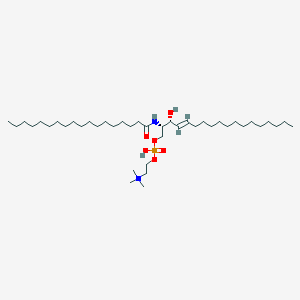

CAS No. |

85187-10-6 |

|---|---|

Molecular Formula |

C24H50N2O6P+ |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

2-[[(E,2S,3R)-2-formamido-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C24H49N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(28)23(25-22-27)21-32-33(29,30)31-20-19-26(2,3)4/h17-18,22-24,28H,5-16,19-21H2,1-4H3,(H-,25,27,29,30)/p+1/b18-17+/t23-,24+/m0/s1 |

InChI Key |

LRYZPFWEZHSTHD-HEFFAWAOSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Appearance |

Unit:25 mgSolvent:nonePurity:98+%Physical solid |

physical_description |

Beige solid; [Sigma-Aldrich MSDS] |

Synonyms |

SPM; Ceramide-1-phosphorylcholine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sphingomyelin in Eukaryotes: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin, a ubiquitous sphingolipid in eukaryotic cell membranes, is far more than a structural component. It is a critical player in maintaining membrane integrity, forming specialized microdomains known as lipid rafts, and serving as a precursor for a cascade of potent signaling molecules. This technical guide provides a comprehensive overview of the structure and multifaceted functions of sphingomyelin. We delve into its intricate metabolism, its pivotal role in signal transduction pathways that govern cell fate, and its implication in a spectrum of diseases, including neurological disorders and cancer. This document further presents quantitative data on sphingomyelin composition and biophysical properties, details key experimental protocols for its study, and visualizes complex signaling and metabolic pathways to offer a thorough resource for researchers and professionals in drug development.

The Molecular Architecture of Sphingomyelin

Sphingomyelin is a type of sphingophospholipid, distinguished by its ceramide core linked to a phosphocholine or phosphoethanolamine head group.[1] The ceramide moiety consists of a long-chain amino alcohol, sphingosine, N-acylated with a fatty acid.[2] This unique structure, lacking a glycerol backbone, imparts specific biophysical properties that are crucial for its functions within the cell membrane.[2]

The fatty acid chains of sphingomyelin are typically long and highly saturated (e.g., palmitic acid, C16:0; stearic acid, C18:0; and lignoceric acid, C24:0), which allows for tight packing with other lipids.[3] This contrasts with many glycerophospholipids that often contain unsaturated fatty acids. The largely saturated nature of sphingomyelin's acyl chains contributes to the formation of more ordered and thicker membrane domains.[4]

Cellular Localization and Distribution

Sphingomyelin is predominantly found in the plasma membrane of animal cells, where it can constitute 10-20 mol% of the total lipid content.[2] It is asymmetrically distributed, with a higher concentration in the outer leaflet of the plasma membrane.[5] Sphingomyelin is also present in the membranes of the Golgi apparatus and endosomes, reflecting its sites of synthesis and trafficking pathways.[5] Its concentration varies significantly among different tissues, with particularly high levels in nervous tissue, red blood cells, and the ocular lens.[2]

Quantitative Data on Sphingomyelin

A precise understanding of sphingomyelin's quantitative aspects is crucial for contextualizing its cellular roles. The following tables summarize key data on its fatty acid composition and biophysical properties.

Table 1: Fatty Acid Composition of Sphingomyelin in Various Mammalian Tissues

| Fatty Acid | Human Brain (%) | Human Liver (%) | Human Adipose Tissue (%) | Mouse Brain (%) | Rat Liver (%) |

| C16:0 | 10.5 | 45.1 | 38.2 | 8.7 | 40.3 |

| C18:0 | 35.1 | 8.2 | 6.5 | 38.4 | 9.1 |

| C20:0 | 2.1 | 1.5 | 1.1 | 2.5 | 1.8 |

| C22:0 | 5.3 | 3.9 | 2.8 | 6.1 | 4.5 |

| C24:0 | 15.8 | 10.2 | 7.5 | 17.3 | 11.8 |

| C24:1 | 21.2 | 15.4 | 12.1 | 18.9 | 16.7 |

| Other | 10.0 | 15.7 | 31.8 | 8.1 | 15.8 |

| Data compiled from quantitative lipidomic studies.[6][7] |

Table 2: Biophysical Properties of Sphingomyelin Bilayers

| Sphingomyelin Species | Acyl Chain | Main Transition Temp (°C) | Area per Lipid (Ų) at 50°C | Bending Modulus (kT) |

| PSM | 16:0 (Palmitoyl) | 41.3 | 48.5 | 15.2 |

| SSM | 18:0 (Stearoyl) | 57.0 | 46.2 | 18.5 |

| Egg SM | Mixed | ~39.0 | 53.3 | Not specified |

| Data from experimental and simulation studies.[4][8][9] |

The Functional Significance of Sphingomyelin in Eukaryotic Cells

Membrane Structure and Lipid Rafts

One of the most well-established functions of sphingomyelin is its role in organizing the plasma membrane into distinct microdomains known as lipid rafts.[2] These are dynamic, ordered platforms enriched in sphingolipids, cholesterol, and specific proteins.[10] The preferential interaction between the saturated acyl chains of sphingomyelin and the rigid sterol structure of cholesterol drives the formation of these liquid-ordered (Lo) phase domains within the more fluid liquid-disordered (Ld) bulk membrane.[4]

Lipid rafts serve as crucial signaling hubs by concentrating or excluding specific proteins, thereby regulating their activity and downstream signaling cascades.[11] They are implicated in a vast array of cellular processes, including signal transduction, membrane trafficking, and pathogen entry.

Caption: Conceptual diagram of a lipid raft domain.

Signal Transduction: The Sphingomyelin Cycle and Beyond

Sphingomyelin is not merely a static structural lipid; it is the central component of a dynamic signaling network. The "sphingomyelin cycle" refers to the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide and phosphocholine.[12] Ceramide is a potent second messenger that can initiate a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[13]

Conversely, ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14] S1P often exerts opposing effects to ceramide, promoting cell survival, proliferation, and migration.[15] The balance between cellular levels of ceramide and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1]

Sphingomyelin Metabolism: A Tightly Regulated Network

The synthesis and degradation of sphingomyelin are complex processes involving multiple enzymes localized in different cellular compartments.

De Novo Synthesis

The de novo synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[16] This is followed by a series of reactions that produce ceramide. Ceramide is then transported to the Golgi apparatus, where sphingomyelin synthase (SMS) transfers a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[16]

Caption: Key steps in the de novo synthesis of sphingomyelin.

Degradation and Signaling Cascade

Sphingomyelin is degraded by a family of enzymes called sphingomyelinases (SMases), which are classified based on their optimal pH (acid, neutral, and alkaline).[12] The activation of SMases in response to various stimuli leads to the rapid generation of ceramide, initiating downstream signaling events.

Caption: The sphingolipid rheostat: ceramide vs. S1P signaling.

Role in Disease Pathogenesis

Dysregulation of sphingomyelin metabolism and signaling is implicated in a wide range of human diseases.

-

Neurological Disorders: Given its abundance in the myelin sheath, alterations in sphingomyelin levels are associated with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[17] Niemann-Pick disease is a lysosomal storage disorder caused by a deficiency in acid sphingomyelinase, leading to the accumulation of sphingomyelin.

-

Cancer: The sphingolipid rheostat is often dysregulated in cancer.[18] Many cancer cells exhibit increased levels of S1P, which promotes tumor growth, angiogenesis, and resistance to therapy, while downregulating the pro-apoptotic effects of ceramide.[19]

-

Cardiovascular Disease: Sphingomyelin is a component of lipoproteins and has been linked to the development of atherosclerosis.[12]

Experimental Protocols for Sphingomyelin Research

Studying sphingomyelin requires a specialized set of biochemical and cell biology techniques. Below are overviews of key experimental protocols.

Lipid Extraction: The Folch Method

This is a classic and widely used method for extracting total lipids from biological samples.

Protocol Overview:

-

Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform and methanol.[20] This creates a single-phase system that solubilizes both polar and non-polar molecules.

-

Phase Separation: Add water or a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.[20] Lipids will partition into the lower chloroform phase, while more polar molecules will remain in the upper aqueous methanol phase.

-

Isolation: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.[17]

Caption: Workflow for the Folch method of lipid extraction.

Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different sphingomyelin species.

Protocol Overview:

-

Sample Preparation: Extract total lipids using the Folch method.

-

Chromatographic Separation: Separate the different lipid classes using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).[21]

-

Mass Spectrometry Analysis: Introduce the separated lipids into a mass spectrometer. Use electrospray ionization (ESI) to generate ions.

-

Quantification: Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for each sphingomyelin species.[22] Quantify the abundance of each species by comparing its signal to that of a known amount of an internal standard (e.g., a deuterated sphingomyelin analog).[21]

Sphingomyelinase Activity Assay

The activity of sphingomyelinases can be measured using fluorometric or colorimetric assay kits.

Protocol Overview (Fluorometric):

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Setup: In a microplate, combine the sample with a sphingomyelin substrate and a reaction buffer at the optimal pH for the SMase of interest (e.g., pH 5.0 for acid SMase).[18]

-

Coupled Enzyme Reaction: The phosphocholine produced from sphingomyelin hydrolysis is used in a series of coupled enzymatic reactions that ultimately generate a fluorescent product.[23]

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[23]

-

Quantification: Determine the SMase activity by comparing the fluorescence signal to a standard curve generated with a known amount of purified sphingomyelinase.[23]

Studying Lipid Rafts: Detergent-Resistant Membranes (DRMs)

A common biochemical method to isolate and study lipid rafts is based on their resistance to solubilization by non-ionic detergents at low temperatures.

Protocol Overview:

-

Cell Lysis: Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[10]

-

Sucrose Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentration on top.[24]

-

Separation: Centrifuge at high speed for a prolonged period. Detergent-resistant membranes, being less dense, will float up to the interface of the lower-density sucrose layers.[24]

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the protein and lipid composition of each fraction by Western blotting and mass spectrometry to identify components enriched in the DRM fractions.[24]

Therapeutic Targeting of Sphingomyelin Metabolism

The central role of the sphingolipid rheostat in cell fate decisions makes the enzymes involved in sphingomyelin metabolism attractive targets for drug development.

-

Inhibitors of Sphingosine Kinases: By blocking the production of pro-survival S1P, SphK inhibitors can sensitize cancer cells to chemotherapy and radiation.

-

Ceramide Analogs: The development of cell-permeable ceramide analogs aims to directly induce apoptosis in cancer cells.

-

Modulators of Sphingomyelinase Activity: Targeting SMases could be a strategy to either promote ceramide-induced cell death in cancer or prevent excessive ceramide production in other diseases.

Conclusion

Sphingomyelin is a fundamentally important lipid in eukaryotes, with a diverse and complex biology. Its structural role in maintaining membrane integrity and forming lipid rafts is intricately linked to its function as a source of potent signaling molecules that regulate a wide array of cellular processes. A thorough understanding of sphingomyelin's structure, function, and metabolism is essential for elucidating the mechanisms of numerous diseases and for the development of novel therapeutic strategies that target the intricate network of sphingolipid signaling. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of this fascinating and critically important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of Sphingomyelin Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. The fatty acids of sphingomyelins and ceramides in mammalian tissues and cultured cells: Biophysical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mixing Properties of Sphingomyelin Ceramide Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Lipid Rafts and Detergent-Resistant Membranes in Epithelial Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid rafts and detergent-resistant membranes in epithelial keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide Signaling Pathway [m.antpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 18. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Lipid extraction by folch method | PPTX [slideshare.net]

- 21. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]

- 22. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingomyelin Metabolism and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin, a principal sphingolipid in animal cell membranes, is not merely a structural component but also a critical hub in a complex network of bioactive lipid signaling. The metabolism of sphingomyelin, encompassing its synthesis and degradation, generates a cascade of second messengers, including ceramide and sphingosine-1-phosphate, which are integral to the regulation of numerous cellular processes such as proliferation, apoptosis, inflammation, and cellular stress responses. A comprehensive understanding of the intricate pathways governing sphingomyelin metabolism is therefore paramount for the development of novel therapeutic strategies targeting a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This technical guide provides a detailed exploration of the core synthesis and degradation pathways of sphingomyelin, presents quantitative data on key enzymatic players and metabolite concentrations, outlines detailed experimental protocols for their study, and visually represents these complex interactions through signaling pathway diagrams.

Core Pathways of Sphingomyelin Metabolism

Sphingomyelin homeostasis is maintained through a delicate balance of three interconnected pathways: the de novo synthesis pathway, the sphingomyelinase (degradation) pathway, and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA and culminates in the Golgi apparatus. This pathway is the primary route for generating new sphingolipid molecules.

The key enzymatic steps are:

-

Serine Palmitoyltransferase (SPT) : This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

3-Ketodihydrosphingosine Reductase : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).

-

Ceramide Synthase (CerS) : Dihydrosphingosine is then acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramide. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to a diverse pool of dihydroceramide species.

-

Dihydroceramide Desaturase (DES) : A double bond is introduced into the dihydroceramide backbone by DES to produce ceramide, the central molecule in sphingolipid metabolism.

-

Ceramide Transport (CERT) : Ceramide is transported from the ER to the trans-Golgi network by the ceramide transport protein (CERT).

-

Sphingomyelin Synthase (SMS) : In the Golgi, sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). A second isoform, SMS2, is primarily located at the plasma membrane and also contributes to sphingomyelin synthesis.

Sphingomyelinase (Degradation) Pathway

The degradation of sphingomyelin is initiated by a family of enzymes called sphingomyelinases (SMases), which hydrolyze sphingomyelin into ceramide and phosphocholine. This pathway is a critical source of signaling ceramide in response to various cellular stimuli.

There are several types of sphingomyelinases, classified by their optimal pH and subcellular location:

-

Acid Sphingomyelinase (aSMase) : Located in lysosomes, aSMase plays a crucial role in the turnover of sphingomyelin. Its activity is essential for maintaining lysosomal health.

-

Neutral Sphingomyelinase (nSMase) : Several isoforms of nSMase exist, with nSMase2 being the most well-characterized. It is primarily located at the plasma membrane and is activated by various stress stimuli, leading to the rapid generation of ceramide.

-

Alkaline Sphingomyelinase : Found predominantly in the intestinal tract, this enzyme is involved in the digestion of dietary sphingomyelin.

Salvage Pathway

The salvage pathway provides an efficient mechanism for recycling sphingosine, the backbone of sphingolipids, back into ceramide. This pathway is a major contributor to the cellular ceramide pool.

The key steps include:

-

Ceramidase : Ceramide is hydrolyzed by ceramidases to produce sphingosine and a free fatty acid.

-

Ceramide Synthase (CerS) : Sphingosine is then re-acylated by ceramide synthases to form ceramide. This step is a convergence point with the de novo synthesis pathway.

Quantitative Data in Sphingomyelin Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites of sphingomyelin metabolism.

Table 1: Kinetic Parameters of Key Enzymes in Sphingomyelin Metabolism

| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |

| Acid Sphingomyelinase (aSMase) | Sphingomyelin | 11 µM | 21 nmol/h/mg | 293 cells | [1] |

| Sphingomyelin | 20 µM | 6 pmol/h/µl | Human Cerebrospinal Fluid | [2] | |

| BODIPY-C12-SM | 77 µM | - | Human Epidermis | [2] | |

| Neutral Sphingomyelinase (nSMase) | Sphingomyelin | 60 µM | 1500 fmol/h/µL | Human Serum | [3][4] |

| Sphingomyelin | 83 µM | - | Rat Brain Microvessels | [3] | |

| Ceramide Synthase 4 (CerS4) | NBD-sphinganine | 3.4 ± 1.5 µM | - | HEK cells | [5] |

| Ceramide Synthase 5 (CerS5) | NBD-sphinganine | 2.0 ± 0.5 µM | - | HEK cells | [5] |

| Serine Palmitoyltransferase (SPT) | L-serine | 0.23 mM | 14 pmol/min/10^6 cells | LM cells | [6] |

| Sphingomyelin Synthase (SMS1 & SMS2) | - | Not readily available in reviewed literature | Not readily available in reviewed literature | - | - |

Table 2: Cellular and Plasma Concentrations of Key Sphingolipids

| Metabolite | Concentration | Compartment/Sample Type | Reference |

| Sphingomyelin | ~90% of plasma sphingolipids | Human Plasma | [7] |

| Ceramide | - | Plasma (associated with lipoproteins) | [7] |

| Sphingosine-1-Phosphate (S1P) | ~1 µM | Blood Plasma | [8] |

| Sphingosine-1-Phosphate (S1P) | Low | Interstitial Fluid | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate sphingomyelin metabolism.

Measurement of Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify different ceramide species in biological samples.

Principle: This method utilizes reverse-phase HPLC to separate different ceramide species, followed by electrospray ionization and tandem mass spectrometry for sensitive and specific detection and quantification.

Materials:

-

Chloroform

-

Methanol

-

Water with 0.2% formic acid (Mobile Phase A)

-

Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B)

-

Internal standards (e.g., d17:1 sphingosine, d17:1/16:0 ceramide)

-

Xperchrom 100 C8 column (2.1 × 150 mm, 5 µm)

-

Triple quadrupole mass spectrometer with electrospray ionization source

Procedure:

-

Sample Preparation (Tissue): a. Homogenize tissue sample on ice. b. Add 2 ml of ice-cold chloroform:methanol (1:2, v/v) to the homogenate and vortex at 4°C. c. Separate the organic and aqueous phases by centrifugation. d. Collect the lower organic phase. e. Dry the organic extract under a stream of nitrogen. f. Reconstitute the lipid extract in HPLC mobile phase.

-

Sample Preparation (Plasma): a. To a plasma sample, add internal standards. b. Perform a Bligh and Dyer extraction to isolate total lipids. c. Isolate sphingolipids from the total lipid extract using silica gel column chromatography. d. Dry the sphingolipid fraction and reconstitute in HPLC mobile phase.

-

LC-MS/MS Analysis: a. Inject 25 µl of the reconstituted sample into the HPLC system. b. Separate ceramides using a gradient elution starting with 50% Mobile Phase B, increasing to 100% Mobile Phase B over 3 minutes, and holding at 100% for 12 minutes. The flow rate is 0.3 ml/min. c. Introduce the column effluent into the mass spectrometer. d. Analyze in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each ceramide species and internal standard. e. Quantify ceramide species by comparing their peak areas to the peak areas of the corresponding internal standards.

Sphingomyelinase Activity Assay (Colorimetric)

Objective: To measure acid sphingomyelinase (aSMase) activity in cell or tissue lysates.

Principle: This is a coupled enzymatic assay. aSMase hydrolyzes sphingomyelin to phosphorylcholine and ceramide. In subsequent steps, phosphorylcholine is used to generate a product that can be measured colorimetrically at 570 nm.

Materials:

-

ASMase Assay Buffer I and II

-

ASMase Substrate

-

ASMase Enzyme Mix I and II

-

Choline Standard

-

ASMase Positive Control

-

ASMase Probe

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Sample Preparation: a. Homogenize tissue (e.g., 10 mg) in 100 µL of ice-cold ASMase Assay Buffer I. b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. d. Collect the supernatant.

-

Assay Reaction: a. Prepare a standard curve using the Choline Standard. b. Add 5-10 µL of sample supernatant to duplicate wells of a 96-well plate. Adjust the volume to 10 µL with ASMase Assay Buffer I. c. Prepare an Enzymatic Reaction Mix containing ASMase Assay Buffer I and ASMase Substrate. d. Add 15 µL of the Enzymatic Reaction Mix to each well. e. Incubate the plate at 37°C for 60 minutes. f. Stop the reaction by adding 25 µL of ASMase Assay Buffer II and incubating at 100°C for 10 minutes.

-

Development: a. Prepare a Development Reaction Mix containing ASMase Enzyme Mix I, ASMase Enzyme Mix II, and ASMase Probe in ASMase Assay Buffer I. b. Add 50 µL of the Development Reaction Mix to each well. c. Incubate at 37°C for 30 minutes.

-

Measurement: a. Measure the absorbance at 570 nm. b. Calculate aSMase activity based on the standard curve. One unit of aSMase is the amount of enzyme that generates 1.0 µmole of choline per minute at pH 5.0 and 37°C.

Sphingomyelin Synthase Activity Assay using NBD-Ceramide

Objective: To measure the activity of sphingomyelin synthase (SMS) in cell lysates.

Principle: This assay uses a fluorescently labeled ceramide analog, NBD-ceramide, as a substrate for SMS. The product, NBD-sphingomyelin, is then separated from the unreacted substrate and quantified by fluorescence.

Materials:

-

NBD-C6-ceramide

-

Phosphatidylcholine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 0.2% Triton X-100)

-

Cell lysis buffer

-

Chloroform

-

Methanol

-

TLC plates (silica gel 60)

-

Fluorescence imaging system

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash with PBS. b. Lyse cells in a suitable lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration of the lysate.

-

Enzymatic Reaction: a. In a microfuge tube, combine cell lysate (containing a known amount of protein), NBD-C6-ceramide, and phosphatidylcholine in the assay buffer. b. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Lipid Extraction: a. Stop the reaction by adding chloroform:methanol (1:2, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

-

TLC Separation and Quantification: a. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v). b. Spot the lipid extract onto a silica gel TLC plate. c. Develop the TLC plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). d. Visualize the separated NBD-labeled lipids under UV light. e. Quantify the fluorescence intensity of the NBD-sphingomyelin spot using a fluorescence imaging system. f. Calculate SMS activity as the amount of NBD-sphingomyelin produced per unit time per amount of protein.

Visualization of Sphingomyelin Metabolism and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic and signaling pathways of sphingomyelin.

References

- 1. Computational study on human sphingomyelin synthase 1 (hSMS1) [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Kinetic steps for the hydrolysis of sphingomyelin by Bacillus cereus sphingomyelinase in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingomyelin synthase - Wikipedia [en.wikipedia.org]

- 5. The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a family of animal sphingomyelin synthases | The EMBO Journal [link.springer.com]

- 7. Solved Neutral sphingomyelinase-2 converts sphingomyelin | Chegg.com [chegg.com]

- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

The Pivotal Role of Sphingomyelin in Cell Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of sphingomyelin (SM) in the structure and function of cellular membranes. As a key component of the plasma membrane, SM is not merely a structural lipid but an active participant in crucial cellular processes, including signal transduction and the formation of specialized membrane domains. This document provides a comprehensive overview of SM's biophysical properties, its intricate interactions with other membrane components, and its metabolic pathways that give rise to potent signaling molecules. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Structural and Biophysical Properties of Sphingomyelin

Sphingomyelin is a type of sphingolipid predominantly found in the outer leaflet of the plasma membrane of animal cells, constituting approximately 10-20 mol% of the total plasma membrane lipids.[1] Its unique structure, consisting of a phosphocholine head group, a sphingosine backbone, and a fatty acid chain, imparts distinct biophysical properties that are critical for membrane organization and function.[1] The fatty acid chains of SM are typically long and highly saturated, which allows for tight packing and strong van der Waals interactions with neighboring lipids.[2]

Influence on Membrane Fluidity and Thickness

The saturated nature of sphingomyelin's acyl chains contributes to a higher main phase transition temperature (around 37 °C) compared to many other phospholipids.[2] This property means that at physiological temperatures, SM can exist in a more ordered state, reducing membrane fluidity and increasing its rigidity. The length and saturation of the N-acyl chain of SM significantly influence these properties, with longer, more saturated chains leading to increased membrane order and thickness.[3][4] The interaction with cholesterol further modulates these characteristics, leading to the formation of the liquid-ordered (lo) phase.[5]

Quantitative Biophysical Data

The following tables summarize key quantitative data on the biophysical properties of various sphingomyelin species, both in pure bilayers and in the presence of cholesterol. This data is essential for understanding the physical state of membranes rich in sphingomyelin.

Table 1: Biophysical Properties of Sphingomyelin Species

| Sphingomyelin Species | Acyl Chain | Main Transition Temperature (Tm) (°C) | Area per Molecule (Ų) (Above Tm) | Bilayer Thickness (DB) (Å) (Above Tm) |

| Palmitoyl SM (PSM) | 16:0 | 42 | 61.9 | ~44.4 |

| Stearoyl SM (SSM) | 18:0 | 45 | 55 | - |

| Egg SM | Mixed | - | - | - |

| Brain SM | Mixed | - | - | - |

| Milk SM | Mixed | - | - | - |

Data compiled from various sources, including simulation and experimental data.[6][7]

Table 2: Effect of Cholesterol on Sphingomyelin-Containing Membranes

| Lipid Composition | Cholesterol Concentration (mol%) | Effect on Membrane Fluidity | Effect on Bilayer Thickness |

| Egg SM / DOPC | < 30% | Increased order | Increase of ~0.8 nm in ordered domains |

| Egg SM / DOPC | 30% | Increased order | Increase of ~0.6 nm in ordered domains |

| Egg SM / DOPC | 50% | Increased order | Increase of ~0.4 nm in ordered domains |

| Rat Liver Plasma Membrane | Dietary Supplementation | Rigidification of outer leaflet | - |

Data highlights the condensing and ordering effect of cholesterol on sphingomyelin-rich domains.[8][9]

Sphingomyelin and the Formation of Lipid Rafts

Sphingomyelin, in concert with cholesterol, plays a central role in the formation of specialized membrane microdomains known as lipid rafts.[1][10][11] These domains are characterized by a liquid-ordered (lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (ld) phase of the bulk membrane.[10][11] The preferential interaction between the rigid sterol ring of cholesterol and the saturated acyl chains of sphingomyelin is a key driving force for the segregation of these lipids into rafts.[11]

Structural Organization of Lipid Rafts

Lipid rafts serve as platforms for the organization of cellular processes by concentrating or excluding specific proteins.[12][13][14] They are enriched in certain membrane proteins, such as glycosylphosphatidylinositol (GPI)-anchored proteins, and play crucial roles in signal transduction, protein sorting, and membrane trafficking.[12][13][14]

Caption: Structural organization of a lipid raft within the cell membrane.

Sphingomyelin Metabolism and Signal Transduction

Beyond its structural role, sphingomyelin is a central molecule in a complex metabolic network that generates potent second messengers. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) produces ceramide, a bioactive lipid implicated in a wide array of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[1][15] Ceramide can be further metabolized to sphingosine, which in turn is phosphorylated to sphingosine-1-phosphate (S1P), another critical signaling molecule with generally pro-survival and pro-proliferative effects.[14][15] The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[15]

The Sphingomyelin-Ceramide-S1P Signaling Axis

The enzymes that govern sphingomyelin metabolism are tightly regulated and localized to specific cellular compartments, allowing for precise spatial and temporal control of signaling events.[15][16][17]

Caption: The sphingomyelin metabolic and signaling pathway.

Ceramide-Mediated Apoptosis

Ceramide accumulation, triggered by various cellular stresses, can initiate apoptosis through multiple mechanisms. It can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11] Ceramide also activates downstream signaling cascades involving protein phosphatases and kinases, ultimately leading to the activation of caspases and programmed cell death.[18][19]

Caption: Simplified pathway of ceramide-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of sphingomyelin in cell membranes.

Isolation of Lipid Rafts by Sucrose Gradient Ultracentrifugation

This protocol is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.[10][12][13][14]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

-

Sucrose solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer)

-

Ultracentrifuge and appropriate rotor

-

Dounce homogenizer or syringe with a fine-gauge needle

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Homogenization: Homogenize the lysate using a Dounce homogenizer or by passing it multiple times through a fine-gauge needle.

-

Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom (e.g., 1 ml of 40% sucrose).

-

Sample Loading: Mix the cell lysate with a concentrated sucrose solution to a final concentration of approximately 40% and load it at the bottom of the sucrose gradient.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: After centrifugation, carefully collect fractions from the top of the gradient. Lipid rafts will be present in the low-density fractions, typically at the interface of the 5% and 30% sucrose layers.

-

Analysis: Analyze the protein and lipid composition of the collected fractions by Western blotting and lipidomics, respectively.

Caption: Workflow for the isolation of lipid rafts.

Quantitative Analysis of Sphingomyelin by HPLC-MS/MS

This method allows for the sensitive and specific quantification of different sphingomyelin species.[20][21][22][23]

Materials:

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., non-naturally occurring SM species)

-

HPLC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Lipid Extraction: Extract total lipids from the sample using a standard method like the Bligh-Dyer or Folch extraction. Add internal standards at the beginning of the extraction process.

-

Chromatographic Separation: Separate the different lipid classes using HPLC. A gradient elution is typically used to resolve the various sphingomyelin species based on their acyl chain length and saturation.

-

Mass Spectrometric Detection: Introduce the eluent from the HPLC into the MS/MS system. Use a precursor ion scan for the phosphocholine headgroup (m/z 184) to specifically detect all sphingomyelin species.

-

Quantification: For each SM species, perform Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions. Quantify the amount of each SM species by comparing its peak area to that of the corresponding internal standard.

Fluorescence Microscopy of Sphingomyelin-Rich Domains

This technique allows for the visualization of sphingomyelin distribution in the plasma membrane of living or fixed cells.[24][25][26][27]

Materials:

-

Fluorescently labeled sphingomyelin analog (e.g., NBD-SM) or a fluorescently tagged SM-binding protein.

-

Cells grown on coverslips or imaging dishes.

-

Fluorescence microscope (confocal or super-resolution).

Procedure:

-

Labeling:

-

For fluorescent analogs: Incubate cells with the fluorescently labeled sphingomyelin for a specific time to allow its incorporation into the plasma membrane.

-

For SM-binding proteins: Transfect cells with a plasmid encoding the fluorescently tagged SM-binding protein.

-

-

Imaging: Wash the cells to remove excess probe. Image the cells using the fluorescence microscope. For live-cell imaging, maintain the cells at 37°C in a suitable imaging medium.

-

Analysis: Analyze the acquired images to determine the localization and dynamics of the fluorescently labeled sphingomyelin. Co-localization studies with other fluorescently tagged proteins can reveal associations with specific membrane domains.

Co-Immunoprecipitation to Study Sphingomyelin-Protein Interactions

This method is used to investigate the interaction between a specific protein and sphingomyelin-rich membrane domains.

Materials:

-

Cells expressing the protein of interest.

-

Antibody specific to the protein of interest.

-

Protein A/G beads.

-

Lysis buffer (as in 4.1).

-

Wash buffers.

-

Elution buffer.

Procedure:

-

Cell Lysis: Lyse the cells in a mild lysis buffer to preserve protein-lipid interactions.

-

Immunoprecipitation: Incubate the cell lysate with the specific antibody to form an antigen-antibody complex.

-

Capture: Add Protein A/G beads to the lysate to capture the immune complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins and lipids.

-

Elution: Elute the protein and its interacting molecules from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting and the co-precipitated lipids by lipidomics to determine if sphingomyelin is enriched in the immunoprecipitated complex.

Conclusion

Sphingomyelin is a vital component of the cell membrane, contributing significantly to its structural integrity and functional complexity. Its ability to form ordered domains with cholesterol and to serve as a precursor for potent signaling molecules places it at the nexus of membrane organization and cellular regulation. A thorough understanding of sphingomyelin's biophysical properties and its role in cellular pathways is crucial for researchers in cell biology and for professionals in drug development targeting membrane-associated processes. The experimental approaches detailed in this guide provide a foundation for further investigation into the intricate world of this essential lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Structure of Sphingomyelin Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of cholesterol on sphingomyelin metabolism and hemileaflet fluidity of rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingomyelin-Cholesterol Domains in Phospholipid Membranes: Atomistic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]

- 14. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]

- 15. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discover.library.wales [discover.library.wales]

- 23. researchgate.net [researchgate.net]

- 24. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Imaging Sphingomyelin- and Cholesterol-Enriched Domains in the Plasma Membrane Using a Novel Probe and Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Imaging Sphingomyelin- and Cholesterol-Enriched Domains in the Plasma Membrane Using a Novel Probe and Super-Resolution… [ouci.dntb.gov.ua]

- 27. Localization of Sphingomyelin in Cholesterol Domains by Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Lipid: A Technical Guide to the Discovery and Enduring Significance of Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially relegated to the simple role of a structural component within the then-nascent field of neurochemistry, sphingomyelin has emerged as a pivotal molecule in cellular biology. Its journey from an obscure lipid to a key player in signal transduction and disease pathogenesis is a testament to over a century of scientific inquiry. This technical guide provides an in-depth exploration of the discovery and history of sphingomyelin research, offering detailed experimental protocols, quantitative data, and a visualization of its critical signaling pathways to support contemporary research and drug development efforts.

The Dawn of Sphingolipid Chemistry: Discovery and Structural Elucidation

The Pioneering Work of Johann L.W. Thudichum

Sphingomyelin was first isolated in the 1880s by the German-British physician and biochemist Johann Ludwig Wilhelm Thudichum.[1][2][3][4][5] While conducting his pioneering research on the chemical composition of the brain, Thudichum identified a novel group of lipids that he named "sphingolipids" after the enigmatic Greek sphinx, reflecting their mysterious nature at the time.[6] He meticulously documented his findings in his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain."[5] Thudichum's work, however, was initially met with skepticism and was not fully appreciated until decades later.

Deciphering the Molecular Architecture

The fundamental structure of sphingomyelin as N-acyl-sphingosine-1-phosphorylcholine was ultimately reported in 1927 by Phoebus Levene and his colleagues.[4][7][8] Their work established that sphingomyelin is composed of a sphingosine backbone, a fatty acid linked via an amide bond, and a phosphocholine head group.[4][9] This unique structure distinguishes it from glycerophospholipids, which are built upon a glycerol backbone.

Experimental Protocols: From Historical Isolation to Modern Analysis

Historical Isolation of Sphingomyelin from Brain Tissue (Thudichum's Era - Reconstructed)

Objective: To isolate a crude fraction of sphingomyelin from brain tissue.

Materials:

-

Fresh brain tissue (e.g., bovine)

-

Various organic solvents (e.g., diethyl ether, ethanol, petroleum ether)

-

Mortar and pestle or other tissue homogenization tools

-

Filtration apparatus (e.g., filter paper, funnels)

-

Beakers and flasks for extraction and precipitation

Methodology:

-

Tissue Preparation: Fresh brain tissue is dissected and cleared of any meninges or blood clots. The tissue is then minced or macerated to increase the surface area for solvent extraction.

-

Initial Dehydration and Delipidation: The minced tissue is likely treated with a dehydrating solvent like ethanol to remove water. This is followed by extraction with a non-polar solvent such as diethyl ether or petroleum ether to remove cholesterol and glycerides.

-

Extraction of Phospholipids: The remaining tissue residue is then subjected to extraction with a more polar solvent, such as warm ethanol, to solubilize the phospholipids, including sphingomyelin.

-

Precipitation and Separation: The ethanol extract is cooled, causing the less soluble lipids, including sphingomyelin, to precipitate. The precipitate is collected by filtration.

-

Further Purification: The crude sphingomyelin precipitate would then be subjected to repeated recrystallizations from different solvents to improve its purity.

The Folch Method for Total Lipid Extraction

A cornerstone of modern lipid research, the method developed by Jordi Folch and colleagues in the 1950s remains a widely used technique for the extraction of total lipids from biological samples.[2][10][11][12][13][14][15][16][17][18]

Objective: To extract total lipids, including sphingomyelin, from a biological sample.

Materials:

-

Tissue or cell sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl solution)

-

Homogenizer

-

Centrifuge

-

Separatory funnel or centrifuge tubes

-

Rotary evaporator or nitrogen stream for solvent removal

Methodology:

-

Homogenization: The tissue sample is homogenized in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).[10][13] This creates a monophasic solution that disrupts cell membranes and solubilizes lipids.

-

Washing: The homogenate is then "washed" by adding 0.2 volumes of a salt solution (e.g., 0.9% NaCl).[2][13] This causes the mixture to separate into two phases.

-

Phase Separation: The mixture is centrifuged to facilitate the separation of the two phases. The lower phase consists of chloroform and contains the extracted lipids, while the upper phase is a mixture of methanol and water containing non-lipid contaminants.[2][13]

-

Lipid Recovery: The upper phase is carefully removed. The lower chloroform phase, containing the purified lipids, is collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[13] The extracted lipids can then be stored in a suitable solvent for further analysis.

Quantitative Distribution and Composition of Sphingomyelin

Sphingomyelin is a ubiquitous component of mammalian cell membranes, with its concentration varying significantly across different tissues.[4] It is particularly enriched in the nervous system, red blood cells, and the ocular lenses.[4]

Distribution of Sphingomyelin in Human Tissues

| Tissue | Sphingomyelin (% of Total Phospholipids) |

| Gray Matter (Brain) | 6 - 8 |

| White Matter (Brain) | 10 - 15 |

| Spinal Cord | 15 - 20 |

| Peripheral Nerve | 20 - 25 |

| Red Blood Cell Membrane | 20 - 25 |

| Ocular Lens | 25 - 30 |

| Aorta | 15 - 20 |

| Kidney | 10 - 15 |

| Liver | 5 - 10 |

| Skeletal Muscle | 5 - 10 |

Note: Values are approximate and can vary depending on the specific study and analytical methods used.

Fatty Acid Composition of Sphingomyelin

The fatty acid composition of sphingomyelin is diverse and varies between tissues and species.[19][20] Unlike many other phospholipids, sphingomyelin is rich in long-chain saturated and monounsaturated fatty acids.[9][21]

| Source | Predominant Fatty Acids (% of Total Fatty Acids) |

| Human Brain White Matter | C18:0 (Stearic acid): ~30-40%C24:1 (Nervonic acid): ~20-30%C24:0 (Lignoceric acid): ~10-15% |

| Bovine Brain | C18:0 (Stearic acid): ~35-45%C24:1 (Nervonic acid): ~15-25%C16:0 (Palmitic acid): ~10-15% |

| Human Red Blood Cells | C16:0 (Palmitic acid): ~30-40%C24:0 (Lignoceric acid): ~15-25%C22:0 (Behenic acid): ~10-15% |

| Human Plasma | C16:0 (Palmitic acid): ~40-50%C18:0 (Stearic acid): ~10-15%C24:1 (Nervonic acid): ~5-10% |

Note: This table presents a simplified overview. The actual fatty acid profile is more complex and includes a wider variety of fatty acids in varying proportions.

The Role of Sphingomyelin in Cell Signaling

The paradigm of sphingomyelin as a purely structural lipid was revolutionized with the discovery of the sphingomyelin signaling pathway.[6] This pathway is initiated by the enzymatic hydrolysis of sphingomyelin to generate ceramide, a potent second messenger involved in a myriad of cellular processes, most notably apoptosis.[1][22][23][24]

The Sphingomyelin-Ceramide Pathway in Apoptosis

Various cellular stresses, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can activate sphingomyelinases, the enzymes responsible for hydrolyzing sphingomyelin.[23][24][25][26]

There are several types of sphingomyelinases, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most studied in the context of apoptosis.[1][26]

-

Acid Sphingomyelinase (aSMase): This enzyme is activated by a variety of stimuli, including TNF-α, Fas ligand, and cellular stress.[1][24][26] The activation of aSMase by TNF-α is mediated through the TNF receptor 1 (TNFR1) and its associated death domain proteins, TRADD and FADD.[1][26]

-

Neutral Sphingomyelinase (nSMase): The activation of nSMase can also be triggered by TNF-α, involving the adaptor protein FAN (Factor Associated with Neutral Sphingomyelinase).[1][26]

The generation of ceramide initiates a cascade of events that ultimately lead to programmed cell death. Ceramide can directly or indirectly influence several downstream targets:

-

Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.

-

Protein Kinases: Ceramide can activate specific protein kinases, such as ceramide-activated protein kinase (CAPK), which can phosphorylate and activate downstream effectors in the apoptotic pathway.[26]

-

Mitochondrial Pathway: Ceramide can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.[26] It can also activate cathepsin D, which cleaves Bid, a pro-apoptotic Bcl-2 family member.[24][26]

-

Caspase Activation: The downstream signaling events initiated by ceramide converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular substrates and the execution of apoptosis.[22][27]

Visualization of the TNF-α Induced Sphingomyelin-Ceramide Apoptosis Pathway

References

- 1. System level modeling and analysis of TNF-α mediated sphingolipid signaling pathway in neurological disorders for the prediction of therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid extraction by folch method | PPTX [slideshare.net]

- 3. ovid.com [ovid.com]

- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 5. A historical perspective of the glycosphingolipids and sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. network.febs.org [network.febs.org]

- 7. ON THE COMPONENTS OF SPHINGOMYELIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 9. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]

- 12. repository.seafdec.org [repository.seafdec.org]

- 13. m.youtube.com [m.youtube.com]

- 14. General methodologies | Cyberlipid [cyberlipid.gerli.com]

- 15. An improved high-throughput lipid extraction method for the analysis of human brain lipids. | Sigma-Aldrich [sigmaaldrich.com]

- 16. A simplified procedure for the quantitative extraction of lipids from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 22. prICE: a downstream target for ceramide-induced apoptosis and for the inhibitory action of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the Role of Acid Sphingomyelinase and Ceramide in the Regulation of Tumor Necrosis Factor α (TNFα)-converting Enzyme Activity and TNFα Secretion in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tumor necrosis factor-alpha activates the sphingomyelin signal transduction pathway in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. prICE: a downstream target for ceramide-induced apoptosis and for the inhibitory action of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Landscape: A Technical Guide to Sphingomyelin Localization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sphingomyelin (SM) localization within subcellular compartments. Understanding the precise distribution of this critical sphingolipid is paramount for elucidating its roles in cellular signaling, membrane integrity, and the pathogenesis of various diseases. This document offers a detailed exploration of quantitative data, experimental methodologies, and the intricate signaling pathways governed by sphingomyelin's compartmentalization.

Quantitative Distribution of Sphingomyelin

Sphingomyelin is asymmetrically distributed across the cell's membrane systems, with a notable enrichment in the plasma membrane and components of the secretory and endocytic pathways. While the precise molar percentage can vary depending on the cell type and metabolic state, a general consensus on its distribution has emerged from numerous lipidomic studies. The following table summarizes the quantitative data on sphingomyelin localization in various subcellular compartments, compiled from multiple sources to provide a comparative overview.

| Subcellular Compartment | Sphingomyelin (mol % of total phospholipids) | Reference Cell Types |

| Plasma Membrane | 10 - 25% | Mammalian cells in general[1][2][3] |

| ~18% | CHO cells[4] | |

| Golgi Apparatus | 10 - 15% | CHO cells[4] |

| Enriched, intermediate between ER and PM | General observation[2] | |

| Endoplasmic Reticulum | 2 - 5% | Mammalian cells in general[2] |

| ~5% | CHO cells[4] | |

| Endosomes | Variable, present in early and late endosomes | General observation |

| Enriched in recycling endosomes | COS-1 cells[5] | |

| Lysosomes | 5 - 10% | General observation[6] |

| Mitochondria | 1 - 5% | Mouse liver, brain; Human glioma cells[7][8][9] |

| ~3% | CHO cells[4] |

Key Experimental Protocols for Sphingomyelin Localization

Accurate determination of sphingomyelin's subcellular localization relies on a combination of robust experimental techniques. Below are detailed methodologies for the key experiments cited in sphingolipid research.

Subcellular Fractionation for Lipidomic Analysis

This protocol outlines a general workflow for isolating subcellular organelles to quantify their sphingomyelin content, typically by mass spectrometry.

Objective: To separate different organelles from a cell lysate for subsequent lipid extraction and analysis.

Materials:

-

Cultured cells or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) with protease inhibitors

-

Dounce homogenizer or needle and syringe

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Sucrose solutions of varying densities for gradient centrifugation

-

Phosphate-buffered saline (PBS)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Lyse the cells by passing the suspension through a Dounce homogenizer or a narrow-gauge needle until approximately 80-90% of cells are disrupted, as monitored by microscopy.[10]

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Collect the supernatant, which contains microsomes (ER and Golgi fragments) and cytosol.

-

Perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.

-

-

Gradient Centrifugation for Further Purification (Optional):

-

For higher purity, resuspend the pellets from differential centrifugation and layer them on top of a discontinuous sucrose density gradient.

-

Centrifuge at high speed for several hours.

-

Collect the distinct bands corresponding to different organelles (e.g., plasma membrane, Golgi, ER) at the interfaces of the sucrose layers.[10]

-

-

Lipid Extraction and Analysis:

Fluorescence Microscopy of Sphingomyelin

This protocol describes the use of fluorescently labeled probes to visualize the distribution of sphingomyelin in fixed or living cells.

Objective: To visualize the localization of sphingomyelin within different cellular compartments using specific fluorescent probes.

A. Using Protein-Based Probes (Lysenin or Equinatoxin II):

Materials:

-

Cultured cells grown on coverslips

-

Fluorescently labeled Lysenin or Equinatoxin II (or a non-toxic variant)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope (confocal or super-resolution)

Procedure:

-

Cell Preparation:

-

Seed cells on coverslips and grow to the desired confluency.

-

-

Labeling of Live Cells (for plasma membrane SM):

-

Wash cells with a suitable imaging buffer.

-

Incubate cells with the fluorescently labeled probe at a pre-determined concentration and time at 4°C to prevent endocytosis.

-

Wash away the unbound probe.

-

Image the cells immediately.

-

-

Labeling of Fixed and Permeabilized Cells (for intracellular SM):

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[5]

-

Wash with PBS.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate with the fluorescently labeled probe in blocking buffer for 1 hour at room temperature.[5]

-

Wash extensively with PBS.

-

Mount the coverslips on glass slides using mounting medium with DAPI.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope. Use appropriate filter sets for the chosen fluorophore and DAPI.

-

For co-localization studies, incubate with primary antibodies against organelle-specific markers followed by fluorescently labeled secondary antibodies.

-

B. Using Fluorescent Lipid Analogs (e.g., NBD-Sphingomyelin):

Materials:

-

Cultured cells on coverslips

-

Fluorescent sphingomyelin analog (e.g., C6-NBD-SM) complexed with BSA

-

Imaging medium

Procedure:

-

Labeling:

-

Incubate cells with the fluorescent SM analog in a serum-free medium for a specific duration at a low temperature (e.g., 4°C) to label the plasma membrane.

-

To follow its intracellular trafficking, wash the cells and incubate them at 37°C for various time points.

-

-

Imaging:

-

Image the live cells at different time points to track the internalization and distribution of the fluorescent SM analog to various organelles.

-

Visualizing Sphingomyelin Dynamics and Pathways

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes. Below are visualizations of an experimental workflow and a key signaling pathway involving sphingomyelin.

Sphingomyelin in Signaling Pathways

The subcellular localization of sphingomyelin is intimately linked to its role in signal transduction. The plasma membrane, being the primary reservoir of SM, is a major site for the initiation of signaling cascades.[13]

The Sphingomyelin-Ceramide Pathway

A well-characterized signaling pathway is the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide.[14][15] This can be initiated by a variety of stimuli, including stress signals and receptor activation. Ceramide, in turn, acts as a second messenger that can influence a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[16][17]

Ceramide can be further metabolized by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14][16] S1P often has opposing biological effects to ceramide, promoting cell survival, proliferation, and migration.[16] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.

Role in Lipid Rafts

Sphingomyelin, in conjunction with cholesterol, is a key component of lipid rafts—specialized microdomains within the plasma membrane that serve as platforms for signal transduction.[3] These ordered domains concentrate or exclude specific proteins, thereby facilitating or inhibiting signaling events. The hydrolysis of sphingomyelin within these rafts can lead to the formation of ceramide-rich platforms, which can further modulate signaling by promoting the clustering of receptors and downstream signaling molecules.

Conclusion

The compartmentalization of sphingomyelin is a critical aspect of its cellular function. Its enrichment in the plasma membrane and Golgi apparatus, and its dynamic trafficking through the endocytic pathway, underscore its central role in membrane biology and cell signaling. A thorough understanding of its localization, facilitated by the advanced experimental techniques outlined in this guide, is essential for the development of novel therapeutic strategies targeting sphingolipid metabolism in a range of human diseases.

References

- 1. Lipid Sorting and Multivesicular Endosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CHO/LY‐B cell growth under limiting sphingolipid supply: Correlation between lipid composition and biophysical properties of sphingolipid‐restricted cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular localization of sphingomyelin revealed by two toxin-based probes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 10. assaygenie.com [assaygenie.com]

- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingomyelin Metabolism at the Plasma Membrane: Implications for Bioactive Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. researchgate.net [researchgate.net]

- 16. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 17. Sphingomyelin and derivatives as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Sphingomyelin in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin, a principal sphingolipid in eukaryotic cell membranes, is no longer viewed as a mere structural component. It is now recognized as a critical player in a sophisticated network of signal transduction pathways that govern fundamental cellular processes. The enzymatic turnover of sphingomyelin generates a cascade of bioactive lipid messengers, most notably ceramide and sphingosine-1-phosphate (S1P), which act as key second messengers. These molecules are central to the regulation of cell fate decisions, including apoptosis, proliferation, senescence, and inflammation. This in-depth technical guide explores the core biological functions of sphingomyelin in signal transduction, providing a detailed overview of the key pathways, the enzymes that regulate them, and their downstream cellular effects. Furthermore, this guide furnishes detailed experimental protocols for the investigation of sphingomyelin signaling and presents quantitative data in a structured format to facilitate research and drug development in this burgeoning field.

Introduction to Sphingomyelin and its Bioactive Metabolites

Sphingomyelin is predominantly located in the plasma membrane, particularly enriched in specialized microdomains known as lipid rafts.[1][2] These rafts serve as platforms for the assembly and interaction of signaling molecules, placing sphingomyelin at the heart of cellular communication.[3][4] The signaling capacity of sphingomyelin is primarily unleashed through its metabolism.

The "sphingomyelin cycle" describes the enzymatic breakdown of sphingomyelin by sphingomyelinases (SMases) to generate ceramide and phosphocholine.[5][6] Ceramide can be further metabolized by ceramidases to produce sphingosine, which is then phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[5][7] Ceramide and S1P often exert opposing biological effects, creating a tightly regulated "sphingolipid rheostat" that determines cell fate.[5] Generally, ceramide is associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival, proliferation, and migration.[5][6]

Key Signaling Pathways Involving Sphingomyelin Metabolites

The biological effects of sphingomyelin metabolites are mediated through a complex network of signaling pathways. These pathways are initiated by a wide array of stimuli, including growth factors, cytokines, and cellular stress, which activate the enzymes responsible for sphingomyelin turnover.[8][9]

The Sphingomyelin-Ceramide Pathway

The hydrolysis of sphingomyelin by sphingomyelinases (SMases) is a critical initiating step in many signaling cascades.[10] There are several types of SMases, classified by their optimal pH, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[8][11]

Ceramide-Mediated Apoptosis: Ceramide is a well-established second messenger in the induction of apoptosis.[12][13] A variety of stressors, such as tumor necrosis factor-alpha (TNF-α), chemotherapeutic agents, and oxidative stress, can trigger the activation of SMases, leading to an increase in cellular ceramide levels.[10][14] Ceramide can then activate downstream effector pathways, including:

-

Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB.[14][15]

-

Stress-Activated Protein Kinases (SAPKs): Ceramide is known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and apoptosis.[13][16]

-

Mitochondrial Pathway: Ceramide can directly or indirectly target mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[17]

Other Roles of Ceramide: Beyond apoptosis, ceramide is implicated in cell cycle arrest, senescence, and inflammation.[16]

The Ceramide-Sphingosine-1-Phosphate (S1P) Pathway

Ceramide can be further metabolized to sphingosine and then to S1P, a potent signaling molecule with its own set of receptors and downstream effects.[7][18]

S1P Receptor Signaling: S1P can act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[7][19] The activation of these receptors triggers a variety of downstream signaling cascades, including:

-

PI3K/Akt Pathway: S1P receptor activation often leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation.[20]

-

Ras/ERK Pathway: The Ras/extracellular signal-regulated kinase (ERK) pathway can also be activated by S1P, contributing to cell growth and differentiation.[20][21]

-

PLC/Calcium Signaling: S1P can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[20]

Intracellular Actions of S1P: S1P can also function as an intracellular second messenger, although its direct targets are less well-defined.[21]

Data Presentation: Quantitative Insights into Sphingomyelin Signaling

The following tables summarize key quantitative data related to sphingomyelin metabolism and signaling, extracted from various studies. This information provides a valuable resource for researchers designing and interpreting experiments in this field.

| Parameter | Value | Cell/Tissue Type | Reference |

| Sphingomyelin Concentration | |||

| 60.10 ± 0.24 pmol/μg protein | 3T3-L1 cells | [4] | |

| 62.69 ± 0.08 pmol/μg protein | Rat aortic smooth muscle cells | [4] | |

| 58.38 ± 0.37 pmol/μg protein | HT-29 cells | [4] | |

| 55.60 ± 0.43 pmol/μg protein | ICR mouse brain | [4] | |

| 43.75 ± 0.21 pmol/μg protein | ICR mouse kidney | [4] | |

| 22.26 ± 0.14 pmol/μg protein | ICR mouse liver | [4] | |

| 407.40 ± 0.31 μM | Mouse plasma | [4] | |

| Ceramide Concentration | |||

| C16:0 Ceramide | ~15 pmol/10^6 cells | Dendritic cells | [16] |

| C24:0 Ceramide | ~10 pmol/10^6 cells | Dendritic cells | [16] |

| C24:1 Ceramide | ~8 pmol/10^6 cells | Dendritic cells | [16] |

| Sphingosine-1-Phosphate (S1P) Concentration | |||

| 1 ± 0.09 µM | Human plasma | [22] | |

| 315.16 ± 51.06 ng/mL (non-radiotherapy) | Lung cancer patient serum | [9] | |

| 222.13 ± 48.63 ng/mL (radiotherapy) | Lung cancer patient serum | [9] | |

| Enzyme Kinetics | |||

| Sphingosine Kinase 1 (SphK1) Km for NBD-Sphingosine | 12.5 µM | Recombinant Human | [7] |

| Sphingosine Kinase 2 (SphK2) Km for NBD-Sphingosine | 25 µM | Recombinant Human | [7] |

| Cellular Responses | |||

| Ceramide-induced apoptosis (C2-ceramide, 100 µM) | Significant increase in Annexin V positive cells | Fibroblasts | [23] |

| Ceramide-induced caspase-3/7 activity (C2-ceramide, 25 µM) | ~2-fold increase at 3h and 6h | Enteric neurons | [24] |

| Ceramide-induced caspase-3/7 activity (C6-ceramide, 25 µM) | ~2 to 3-fold increase at 6h and 12h | Enteric neurons | [24] |

Table 1: Quantitative Data on Sphingomyelin Metabolites and Signaling Events. This table provides a summary of reported concentrations of sphingomyelin and its key metabolites in various biological samples, as well as kinetic parameters for relevant enzymes and quantitative measures of cellular responses to these signaling lipids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of sphingomyelin in signal transduction.

Measurement of Sphingomyelinase (SMase) Activity